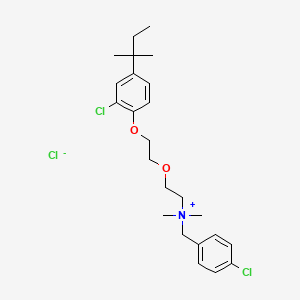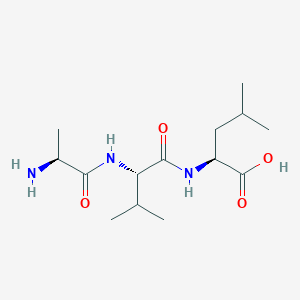![molecular formula C6H2I2S2 B15348329 2,5-Diiodothieno[3,2-b]thiophene CAS No. 937187-29-6](/img/structure/B15348329.png)
2,5-Diiodothieno[3,2-b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diiodothieno[3,2-b]thiophene is a heterocyclic aromatic organic compound characterized by the presence of two iodine atoms attached to a thiophene ring fused with another thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodothieno[3,2-b]thiophene typically involves the iodination of thiophene derivatives. One common method is the iodination of 2,5-dibromothieno[3,2-b]thiophene using iodine in the presence of a suitable catalyst, such as copper(I) iodide, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diiodothieno[3,2-b]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diiodothieno[3,2-b]thiophene oxide.
Reduction: Reduction reactions can lead to the formation of diiodothieno[3,2-b]thiophene derivatives with reduced iodine content.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Diiodothieno[3,2-b]thiophene oxide.
Reduction Products: Diiodothieno[3,2-b]thiophene derivatives with reduced iodine content.
Substitution Products: Substituted diiodothieno[3,2-b]thiophene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Diiodothieno[3,2-b]thiophene has found applications in various scientific fields:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Wirkmechanismus
The mechanism by which 2,5-Diiodothieno[3,2-b]thiophene exerts its effects depends on its specific application. For example, in organic electronics, the compound's high electron density and planar structure contribute to its ability to facilitate charge transport. In biological applications, the iodine atoms may play a role in interacting with biological targets, leading to potential therapeutic effects.
Molecular Targets and Pathways:
Organic Electronics: Charge transport pathways in OFETs and OPVs.
Biological Applications: Potential interaction with microbial cell walls or cancer cell targets.
Vergleich Mit ähnlichen Verbindungen
Dithieno[3,2-b:2',3']dithiophene (DTT)
2,5-Dibromothieno[3,2-b]thiophene
2,5-Dichlorothieno[3,2-b]thiophene
Eigenschaften
IUPAC Name |
2,5-diiodothieno[3,2-b]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZUZZFMFYLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704686 |
Source


|
| Record name | 2,5-Diiodothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937187-29-6 |
Source


|
| Record name | 2,5-Diiodothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)



![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)







